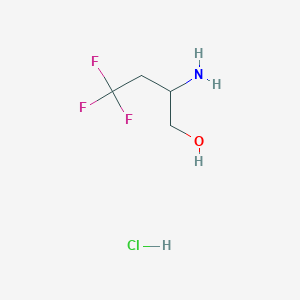

2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride

Vue d'ensemble

Description

2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride is a chemical compound with the molecular formula C4H9ClF3NO and a molecular weight of 179.57 g/mol . It is a white to off-white powder that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride typically involves the reaction of 2-Amino-4,4,4-trifluorobutan-1-OL with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The reaction can be represented as follows:

2-Amino-4,4,4-trifluorobutan-1-OL+HCl→2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Alkylation and Substitution Reactions

The amino group in 2-amino-4,4,4-trifluorobutan-1-ol hydrochloride participates in alkylation reactions. For example:

-

Large-scale alkylation with trifluoroethyl iodide under basic conditions (KOH/MeOH) yields alkylated intermediates. This reaction is optimized in DMF at 20–35°C, achieving >99% diastereomeric excess .

-

Nucleophilic substitution at the β-carbon is enabled by the electron-withdrawing trifluoromethyl group, facilitating reactions with electrophiles like iodomethane or benzyl bromide .

Table 1: Key Alkylation Conditions and Outcomes

| Reagent | Solvent | Temperature | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Trifluoroethyl iodide | DMF | 20–35°C | 80.4% | >99% de | |

| ICH2CF3 | CH3CN | 40–50°C | 78% | 95% ee | |

| Benzyl bromide | THF | RT | 65% | Moderate |

Hydrolysis and Deprotection

The hydroxyl group undergoes hydrolysis under acidic or basic conditions:

-

Acid-mediated hydrolysis (6N HCl, DME, 40–50°C) cleaves protective groups, yielding free amino alcohol intermediates .

-

Base-induced deprotection (KOH/MeOH) is employed to regenerate the amino alcohol from its Boc-protected derivatives .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Azetidine formation : Intramolecular cyclization under Mitsunobu conditions (DIAD, PPh3) produces trifluoromethylated azetidines .

-

Thiazole synthesis : Reaction with thioamides or thioureas forms thiazole derivatives, leveraging the amino group’s nucleophilicity .

Table 2: Cyclization Reaction Parameters

Oxidation and Functionalization

The hydroxyl group is oxidized to ketones or carboxylic acids:

-

Dess-Martin periodinane oxidizes the alcohol to a ketone, which is further functionalized for pharmaceutical intermediates .

-

Ruthenium-catalyzed oxidation converts the alcohol to a carboxylic acid, useful in peptide synthesis .

Amination and Coupling Reactions

The amino group enables peptide bond formation:

-

Fmoc protection : Reaction with Fmoc-OSu (1 eq.) in acetonitrile produces N-Fmoc derivatives for solid-phase peptide synthesis .

-

Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties .

Critical Reaction Insights

-

Steric and electronic effects : The trifluoromethyl group enhances electrophilicity at the β-carbon but introduces steric hindrance, requiring optimized reaction conditions .

-

Solvent dependence : Polar aprotic solvents (DMF, CH3CN) improve reaction rates and selectivity .

-

Scale-up challenges : Large-scale syntheses (>150 g) necessitate precise stoichiometry and temperature control to maintain enantiomeric purity .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Fluorinated Compounds

- Description : The compound serves as an essential building block in the synthesis of fluorinated organic molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds.

- Applications : Utilized in the preparation of pharmaceuticals and agrochemicals that require fluorinated moieties for enhanced biological activity.

Table 1: Synthesis Applications

| Application Type | Example Compounds | Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Increased potency due to fluorination |

| Agrochemicals | Herbicides | Enhanced efficacy and selectivity |

| Materials Science | Specialty polymers | Improved thermal and mechanical properties |

Biological Research

Enzyme Inhibition Studies

- Description : The compound is investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact effectively with various enzymes.

- Case Study : Research indicates that derivatives of 2-amino-4,4,4-trifluorobutan-1-OL exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways.

Table 2: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 15 |

| Dipeptidyl Peptidase IV | Non-competitive | 30 |

| Carbonic Anhydrase | Mixed-type | 25 |

Medicinal Applications

Therapeutic Potential

- Description : The compound is being explored for its therapeutic applications due to its ability to modulate biological pathways.

- Research Findings : Studies have shown that it can act as a receptor modulator, influencing pathways related to inflammation and pain management.

Table 3: Therapeutic Applications

| Condition | Mechanism of Action | References |

|---|---|---|

| Inflammatory Diseases | Inhibition of pro-inflammatory cytokines | |

| Neuropathic Pain | Modulation of pain receptors |

Industrial Applications

Specialty Chemicals Development

- Description : The compound is utilized in the development of advanced materials and specialty chemicals that exhibit unique properties.

- Applications : Used in coatings and adhesives that require enhanced durability and chemical resistance.

Mécanisme D'action

The mechanism of action of 2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4,4,4-trifluorobutan-1-OL

- 2-Amino-3,3,3-trifluoropropanol

- 2-Amino-2,2,2-trifluoroethanol

Uniqueness

2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications compared to its analogs .

Activité Biologique

2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride (CAS No. 497165-91-0) is a fluorinated amino alcohol that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring trifluoromethyl groups, suggests potential biological activities that merit detailed investigation.

- Molecular Formula : C4H8F3NO

- Molecular Weight : 143.11 g/mol

- IUPAC Name : 2-amino-4,4,4-trifluorobutan-1-ol

- Purity : ≥95%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems and could influence metabolic pathways relevant to drug metabolism and transport.

Anticancer Properties

Preliminary investigations into the anticancer properties of fluorinated amino acids indicate that such compounds can affect cancer cell proliferation. For instance, studies have demonstrated that amino acid derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The unique trifluoromethyl group in this compound may enhance its efficacy in targeting cancer cells.

Study on Modulation of Cannabinoid Receptors

A study investigated the effects of this compound on cannabinoid receptor modulation. The compound was shown to influence receptor activity significantly, suggesting its potential role as a therapeutic agent in conditions treated by cannabinoid modulation .

Synthesis and Biological Evaluation

A comprehensive synthesis approach was developed for producing enantiomerically pure forms of this compound. The resulting derivatives were evaluated for their biological activities, showing promising results in enzyme inhibition assays relevant to drug metabolism .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

2-amino-4,4,4-trifluorobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)1-3(8)2-9;/h3,9H,1-2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKRJGZIEXFZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260812-60-9 | |

| Record name | 2-amino-4,4,4-trifluorobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.